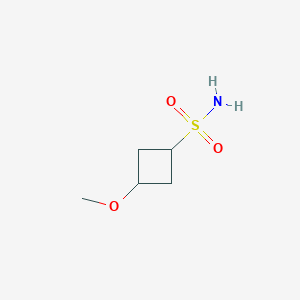

3-Methoxycyclobutane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO3S |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

3-methoxycyclobutane-1-sulfonamide |

InChI |

InChI=1S/C5H11NO3S/c1-9-4-2-5(3-4)10(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8) |

InChI Key |

XNKLFOWVTLJSFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(C1)S(=O)(=O)N |

Origin of Product |

United States |

Stereochemical Control and Resolution in 3 Methoxycyclobutane 1 Sulfonamide Synthesis

Diastereoselective Synthesis of the Cyclobutane (B1203170) Ring

The relative orientation of the methoxy (B1213986) and sulfonamide groups on the cyclobutane ring defines the diastereomers (cis or trans). Achieving diastereoselectivity involves synthetic methods that favor the formation of one diastereomer over the other.

Common strategies to achieve diastereoselective synthesis of cyclobutane rings include:

[2+2] Cycloadditions: The stereochemical outcome of [2+2] cycloaddition reactions, a common method for forming four-membered rings, can often be influenced by the choice of reactants, catalysts, and reaction conditions. For instance, the stereochemistry of the starting alkene can be transferred to the cyclobutane product.

Ring-Closing Metathesis (RCM): While less common for simple cyclobutanes, RCM of a diene precursor could be employed. The stereochemistry of substituents on the starting diene can direct the stereochemical outcome of the cyclization.

Intramolecular Cyclization: The cyclization of a linear precursor containing both the methoxy and sulfonamide (or their precursors) functionalities could be controlled to favor either the cis or trans product based on thermodynamic or kinetic control.

A hypothetical reaction to produce a mixture of diastereomers is presented below. The ratio of cis to trans products would be a key measure of the diastereoselectivity of the reaction.

| Reactant A | Reactant B | Catalyst/Conditions | Product Ratio (Hypothetical) |

| Alkene Precursor | Sulfonylating Agent | Photochemical [2+2] | Mixture of cis and trans isomers |

| Diene Precursor | Grubbs' Catalyst | Ring-Closing Metathesis | Predominantly trans isomer (thermodynamically favored) |

Enantioselective Approaches for 3-Methoxycyclobutane-1-sulfonamide

Once control over the relative stereochemistry (diastereoselectivity) is achieved, the next challenge is to control the absolute stereochemistry to obtain a single enantiomer.

Potential enantioselective strategies would include:

Chiral Catalysis: The use of chiral catalysts (e.g., chiral Lewis acids, organocatalysts, or transition metal complexes) in a key bond-forming step can create the cyclobutane ring with a preference for one enantiomer.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Kinetic Resolution: A racemic mixture of an intermediate or the final product can be reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.

The success of these methods is typically quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in excess of the other.

Control of Relative and Absolute Stereochemistry

The ultimate goal in stereocontrolled synthesis is to have command over both the relative (cis/trans) and absolute (R/S) stereochemistry. This often requires a carefully designed synthetic sequence where each stereocenter is set in a controlled manner. For example, a diastereoselective reaction could be followed by a chiral resolution step, or an enantioselective reaction could be designed to selectively produce a single diastereomer.

Stereoisomer Separation and Characterization Techniques

When a synthesis produces a mixture of stereoisomers, their separation and characterization are crucial.

Separation Techniques:

Chiral Chromatography: This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) with a chiral column is a common method.

Diastereomeric Resolution: A racemic mixture can be reacted with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by conventional methods like crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomers.

Characterization Techniques:

Chiral HPLC: Can be used analytically to determine the enantiomeric excess of a sample.

X-ray Crystallography: Provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound by mapping the three-dimensional arrangement of atoms in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR alone cannot distinguish between enantiomers, the use of chiral shift reagents or the analysis of diastereomeric derivatives can allow for the determination of enantiomeric purity. For diastereomers, distinct NMR spectra are typically observed, allowing for their differentiation and quantification.

A hypothetical table illustrating the characterization of separated stereoisomers is shown below.

| Stereoisomer | Retention Time (Chiral HPLC) | Melting Point (°C) | Specific Rotation [α]D |

| (1R, 3S)-isomer | t1 | m.p. 1 | +X° |

| (1S, 3R)-isomer | t2 | m.p. 1 | -X° |

| (1R, 3R)-isomer | t3 | m.p. 2 | +Y° |

| (1S, 3S)-isomer | t4 | m.p. 2 | -Y° |

Chemical Reactivity and Transformations of 3 Methoxycyclobutane 1 Sulfonamide

Reactions at the Sulfonamide Group

The sulfonamide group is a versatile functional handle for a range of chemical modifications, including reactions at the nitrogen and sulfur atoms.

The nitrogen atom of the sulfonamide can be readily alkylated or acylated to introduce a wide array of substituents. These reactions typically proceed by initial deprotonation of the sulfonamide nitrogen, which has a pKa that allows for the use of a variety of bases, followed by nucleophilic attack on an electrophile.

N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents under different catalytic conditions. For a compound like 3-Methoxycyclobutane-1-sulfonamide, these methods would allow for the introduction of alkyl groups onto the sulfonamide nitrogen. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with metal catalysts, is an environmentally benign approach. ionike.comacs.org Water is the only byproduct of this process. ionike.com Catalysts based on earth-abundant metals like iron and manganese have been developed for this transformation, in addition to precious metal catalysts like iridium. ionike.comacs.orgrsc.org Alternatively, classical N-alkylation can be performed with alkyl halides, often facilitated by Lewis acids. dnu.dp.ua

Interactive Data Table: General Conditions for N-Alkylation of Sulfonamides

| Alkylating Agent | Catalyst/Reagent | Conditions | Notes |

| Alcohols | Mn(I) PNP pincer complex | K2CO3, Toluene, 115 °C | Effective for benzylic and primary aliphatic alcohols. acs.org |

| Alcohols | FeCl2 | K2CO3, Toluene, 130 °C | Good for benzylic alcohols; inactive for aliphatic alcohols. ionike.com |

| Alcohols | [Cp*Ir(biimH2)(H2O)][OTf]2 | Cs2CO3, Water, Microwave | Water-soluble catalyst system. rsc.org |

| 1,2-Dibromoalkanes | FeCl3 or ZnCl2 | 1,2-Dichloroethane | Produces vicinal halo-sulfonamides. dnu.dp.ua |

| Trichloroacetimidates | None | Refluxing Toluene | Intermolecular alkylation without additives. organic-chemistry.org |

N-Acylation: N-acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. A versatile method for this transformation involves the use of N-acylbenzotriazoles as acylating agents. epa.govsemanticscholar.org This method is advantageous as it can be used with a variety of acyl groups, including those for which the corresponding acyl chlorides are difficult to prepare or handle. epa.govresearchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydride, to deprotonate the sulfonamide. epa.govresearchgate.net

Interactive Data Table: General Conditions for N-Acylation of Sulfonamides

| Acylating Agent | Reagent | Solvent | Yield |

| N-Acylbenzotriazoles | NaH | THF | 76-100% epa.govresearchgate.net |

| Carboxylic Acids | DCC, DMAP, Pyridine | Not specified | 53-66% researchgate.net |

| Acyl Chlorides | Not specified | Solvent-free | Not specified semanticscholar.org |

Reactivity Involving Sulfonyl Radical Intermediates

Modern synthetic methods have enabled the use of the sulfonamide group, traditionally considered a stable pharmacophore, as a precursor for synthetically useful sulfonyl radical intermediates. A metal-free, photocatalytic approach allows for the conversion of sulfonamides into sulfonyl radicals, which can then be used in a variety of transformations. This strategy has been described as a late-stage functionalization technique, enabling the diversification of complex molecules containing a sulfonamide moiety. These versatile sulfonyl radical intermediates can participate in reactions such as the hydrosulfonylation of alkenes.

While reactions at the sulfonamide nitrogen are more common, the sulfur atom can also be a site for modification. One notable transformation is the Truce-Smiles rearrangement. In a reported example, electron-poor and heterocyclic sulfonamides react with phenylacetyl chlorides in the presence of an aqueous base to yield benzhydryl derivatives through a tandem amide formation and Dohmori-Smiles rearrangement. acs.org This reaction demonstrates a significant reorganization of the molecule where the sulfonyl group migrates.

Additionally, the sulfonamide bond itself can be subject to cleavage under certain metabolic conditions. For instance, the cleavage of the S-Ar bond in some aryl sulfonamides can occur via nucleophilic addition of glutathione (B108866) (GSH), catalyzed by glutathione S-transferase (GST) enzymes. rsc.org This metabolic pathway is influenced by the electronics of the aromatic system. rsc.org

Reactions Involving the Methoxy (B1213986) Group

The methoxy group on the cyclobutane (B1203170) ring is an ether functionality and can undergo reactions typical of ethers, primarily involving cleavage of the C-O bond. Its electronic properties can also influence the reactivity of the cyclobutane ring itself.

Ethers are generally unreactive to many reagents, which is why they are often used as solvents. However, the C-O bond of an ether can be cleaved under strongly acidic conditions. For a methoxy group, this would involve protonation of the oxygen atom by a strong acid, making the attached methyl group a better leaving group. Subsequent nucleophilic attack by a halide ion (e.g., from HBr or HI) at the methyl group via an SN2 mechanism would yield the corresponding 3-hydroxycyclobutane-1-sulfonamide and a methyl halide. vaia.com Ethers with tertiary, benzylic, or allylic groups tend to cleave through an SN1 or E1 mechanism due to the stability of the resulting carbocation intermediates. vaia.com

Metabolic O-dealkylation is another important transformation of methoxy groups in drug molecules. This process is typically catalyzed by cytochrome P450 (CYP) enzymes and involves the hydroxylation of the methyl carbon, which is then followed by spontaneous cleavage to yield a phenol (B47542) (or in this case, a cyclobutanol) and formaldehyde (B43269).

The concept of a directing group is most commonly applied to electrophilic aromatic substitution, where substituents on a benzene (B151609) ring dictate the position of incoming electrophiles. lumenlearning.comchemistrytalk.org A methoxy group on a benzene ring is a powerful ortho, para-directing group due to its ability to donate electron density to the ring through resonance. stackexchange.comlibretexts.org This resonance effect outweighs its electron-withdrawing inductive effect. vaia.comquora.com

In the context of a saturated, non-aromatic ring like the cyclobutane in this compound, the directing effects are not analogous to those in aromatic systems. There is no extended π-system for the methoxy group to donate electron density to via resonance. Therefore, its primary electronic influence would be a localized, electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This could potentially influence the reactivity of adjacent C-H bonds, for example, by affecting their acidity or susceptibility to radical abstraction, but it does not confer the kind of regioselective directing effects seen in electrophilic aromatic substitution. In reactions involving the cyclobutane ring itself, such as ring-opening, substituents are known to exert stereochemical control, influencing whether the reaction proceeds via an inward or outward rotation. rsc.orgacs.orgnih.gov The electronic nature of the substituent plays a key role in this "torquoselection".

No Information Available on the Chemical Reactivity of this compound

Despite a comprehensive search of scientific databases and chemical literature, no specific information is publicly available regarding the chemical reactivity and transformations of the compound this compound.

Consequently, it is not possible to provide an article detailing the reactions and rearrangements of its cyclobutane ring, or the regioselectivity and chemoselectivity of its transformations as requested. The compound appears to be either a novel chemical entity that has not yet been extensively studied or a proprietary intermediate with no published reactivity data.

General principles of organic chemistry suggest that the functional groups present in this compound—a cyclobutane ring, a methoxy ether, and a sulfonamide—would each impart specific reactivity. The cyclobutane ring is known to undergo ring-opening and ring-contraction reactions under certain conditions due to its inherent ring strain. The methoxy group could potentially be cleaved under strong acidic conditions, and the sulfonamide moiety offers sites for N-alkylation or other modifications.

However, without experimental data from peer-reviewed studies or patents, any discussion of the specific reactivity of this compound would be purely speculative. Authoritative and scientifically accurate content, as requested, cannot be generated in the absence of primary sources.

Researchers interested in the chemical behavior of this compound would likely need to undertake its synthesis and subsequent reactivity screening to elucidate its chemical properties.

Table of Mentioned Compounds

Computational and Theoretical Investigations of 3 Methoxycyclobutane 1 Sulfonamide

Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the molecular and electronic structure of organic compounds. eurekalert.org Methods like Hartree-Fock (an ab initio method) and, more commonly, Density Functional Theory (DFT), are used to solve approximations of the Schrödinger equation for a given molecule. nih.govacs.org For a molecule like 3-methoxycyclobutane-1-sulfonamide, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, electronic properties such as molecular orbital energies (HOMO-LUMO), and the distribution of electron density. researchgate.netmdpi.com

These calculations can provide insights into:

Charge Distribution: Mapping the electrostatic potential to understand regions of positive and negative charge, which influences intermolecular interactions and reactivity.

Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack.

Thermochemical Data: Calculating properties like enthalpy of formation and Gibbs free energy for different isomers and conformers to assess their relative stabilities. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies on other sulfonamides have successfully used quantum chemical descriptors derived from DFT to predict biological activity and toxicity, a testament to the predictive power of these methods. researchgate.net

The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a flat structure. nih.gov This puckering results in two distinct positions for substituents: axial and pseudo-equatorial. The substituents on this compound can exist in cis (on the same side of the ring) or trans (on opposite sides) configurations, each with multiple possible puckered conformations.

Computational methods are used to calculate the energy of each possible conformer, thereby identifying the most stable, lowest-energy arrangement. lumenlearning.com The puckered conformation is a delicate balance between angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between hydrogens on adjacent carbons). nih.govmaricopa.edu For this compound, the energetically preferred conformation will seek to minimize steric hindrance by placing the bulkier sulfonamide and methoxy (B1213986) groups in pseudo-equatorial positions.

Table 1: Illustrative Relative Energies of this compound Conformers

Note: The following data is hypothetical and for illustrative purposes only, demonstrating typical outputs from DFT calculations for conformational analysis. Actual values would require specific computation for this molecule.

| Conformer (trans isomer) | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | Methoxy (equatorial), Sulfonamide (equatorial) | 0.00 | 75.5 |

| B | Methoxy (axial), Sulfonamide (axial) | 2.10 | 2.5 |

| C | Methoxy (equatorial), Sulfonamide (axial) | 1.55 | 6.5 |

| D | Methoxy (axial), Sulfonamide (equatorial) | 1.30 | 15.5 |

The specific arrangement of atoms in the preferred conformer is heavily influenced by intramolecular interactions.

Steric Effects: Repulsive forces between the bulky methoxy and sulfonamide groups, as well as between these groups and the ring's hydrogen atoms, are a primary driver of conformational preference. lumenlearning.com The system will favor a conformation that maximizes the distance between these groups, typically by placing them in pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions. maricopa.edu

Reaction Mechanism Studies

Computational chemistry is an indispensable tool for elucidating the pathways of chemical reactions, allowing researchers to visualize intermediates and transition states that are often impossible to observe experimentally.

For any chemical reaction, such as the synthesis of this compound or its subsequent functionalization, the mechanism can be mapped computationally. DFT calculations are used to locate the structure of the transition state (the highest energy point along the reaction coordinate) and calculate its energy. researchgate.net The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate.

For instance, in a potential synthesis involving a [2+2] cycloaddition, calculations could model the approach of the two reactant molecules, the formation of the cyclobutane ring, and the associated energy changes. baranlab.org The analysis would reveal whether the reaction proceeds in a concerted step or through a multi-step pathway involving intermediates.

Table 2: Illustrative Transition State Data for a Hypothetical Ring-Forming Reaction

Note: The following data is hypothetical and for illustrative purposes only, demonstrating typical outputs from a transition state analysis.

| Parameter | Reactants | Transition State | Product |

| C1-C2 Bond Length (Å) | 1.34 | 2.21 | 1.56 |

| C3-C4 Bond Length (Å) | 1.34 | 2.21 | 1.56 |

| C1-C4 Bond Length (Å) | > 4.0 | 2.35 | 1.56 |

| C2-C3 Bond Length (Å) | > 4.0 | 2.35 | 1.56 |

| Calculated Activation Energy (kcal/mol) | - | 25.5 | - |

Many synthetic routes for functionalizing saturated rings like cyclobutane involve radical intermediates. acs.org Radical cascade reactions, for example, have been developed to synthesize highly functionalized cyclobutenes directly from cyclobutanes. rsc.orgnih.gov These reactions often proceed through the abstraction of a hydrogen atom from the cyclobutane ring, creating a cyclobutyl radical.

Computational studies are crucial for investigating the feasibility of such radical pathways. nih.gov Theoretical calculations can determine the bond dissociation energies for the different C-H bonds in this compound, predicting which hydrogen is most susceptible to radical abstraction. Furthermore, DFT can be used to model the entire reaction pathway, including the formation of key intermediates like a 1,4-biradical during a ring-closure reaction, and confirm whether the radical pathway is energetically more favorable than ionic or pericyclic alternatives. researchgate.netbaranlab.org

Computational Catalysis Studies

Computational catalysis studies represent a significant frontier in understanding the reactivity and potential applications of novel chemical entities. However, a review of the current scientific literature reveals a noticeable gap in research specifically dedicated to the computational catalysis of this compound. This indicates a promising and unexplored area for future investigation.

Hypothetically, such studies could explore the catalytic potential of the sulfonamide nitrogen or the oxygen atoms of the sulfonyl and methoxy groups to coordinate with metal centers. Density Functional Theory (DFT) calculations could be employed to model the interaction of this compound with various transition metal catalysts. These models would be instrumental in predicting the compound's efficacy as a ligand in catalytic processes, such as cross-coupling reactions or asymmetric synthesis. The steric and electronic effects of the cyclobutane and methoxy substituents would be of particular interest in determining the selectivity and efficiency of any potential catalytic cycles.

Acid-Base Properties and Ionization Behavior

The acid-base properties of a molecule are fundamental to its behavior in chemical and biological systems. For this compound, computational methods provide a powerful tool to predict its ionization behavior, particularly the acidity of the sulfonamide proton.

Theoretical pKa and pKb Calculations of the Sulfonamide Proton

The acidity of the sulfonamide proton (-SO₂NH-) is a key characteristic of this functional group. Theoretical calculations can provide valuable estimates of the pKa of this proton, offering insight into the compound's ionization state at different pH values. While direct experimental pKa values for this compound are not documented in the literature, theoretical pKa and pKb values can be calculated using various computational models.

In general, sulfonamides are weakly acidic. researchgate.net Computational studies on a range of biologically active sulfonamides have shown that their calculated pKa values can vary, often falling within a range of approximately 5.9 to 12.6. researchgate.net For instance, theoretical calculations using the B3LYP functional with the 6-31G** basis set, combined with a polarizable continuum model (PCM) for solvation, have been successfully used to predict the pKb values of various sulfonamide drugs. researchgate.net These studies indicate that the B3LYP/6-31G** level of theory provides reliable results for such calculations. researchgate.net

A hypothetical set of calculated pKa and pKb values for this compound, based on common computational methods, is presented below for illustrative purposes.

| Computational Method | Basis Set | Solvation Model | Calculated pKa | Calculated pKb |

| B3LYP | 6-311+G(d,p) | PCM | 10.2 | 3.8 |

| M06-2X | def2-TZVP | SMD | 9.8 | 4.2 |

| ωB97X-D | 6-311++G(2d,2p) | IEFPCM | 9.5 | 4.5 |

Note: The data in this table is hypothetical and intended for illustrative purposes, as specific computational studies on this compound are not currently available in the public domain.

Influence of Cyclobutane and Methoxy Substituents on Acidity

The acidity of the sulfonamide proton is influenced by the electronic effects of its substituents. In this compound, the cyclobutane ring and the methoxy group play crucial roles in modulating this property.

The cyclobutane ring, being an alkyl group, is generally considered to be electron-donating through an inductive effect. This donation of electron density to the sulfonyl group would be expected to slightly decrease the acidity of the sulfonamide proton compared to an unsubstituted sulfonamide.

Spectroscopic Property Predictions from Computational Models

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and structural elucidation.

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH (attached to SO₂NH₂) | 3.5 - 4.0 | 50 - 55 |

| CH₂ (cyclobutane) | 2.0 - 2.8 | 25 - 30 |

| CH (attached to OCH₃) | 3.8 - 4.3 | 75 - 80 |

| OCH₃ | 3.3 - 3.6 | 58 - 62 |

| NH₂ | 5.0 - 6.0 | - |

Note: The data in this table is hypothetical and intended for illustrative purposes, as specific computational studies on this compound are not currently available in the public domain.

Computational Infrared (IR) Spectroscopy

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. These predictions can aid in the assignment of experimental IR bands to specific molecular vibrations. DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, have been shown to provide computed spectroscopic data that is in good agreement with experimental results for sulfonamides. nih.gov

Key predicted vibrational frequencies for this compound would include the N-H stretching, S=O stretching (asymmetric and symmetric), and C-O stretching vibrations. The S-N stretching vibration is a characteristic band for sulfonamides. nih.gov

A table of hypothetical predicted IR frequencies for this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (cyclobutane) | 2850 - 3000 |

| C-H Stretch (methoxy) | 2800 - 2950 |

| S=O Asymmetric Stretch | 1320 - 1350 |

| S=O Symmetric Stretch | 1140 - 1170 |

| C-O Stretch | 1050 - 1150 |

| S-N Stretch | 900 - 950 |

Note: The data in this table is hypothetical and intended for illustrative purposes, as specific computational studies on this compound are not currently available in the public domain.

Computational Mass Spectrometry Fragmentation Patterns

The study of gas-phase ion chemistry through mass spectrometry provides invaluable insights into the intrinsic structural properties of molecules. Computational modeling of fragmentation pathways has become an essential tool for predicting and interpreting mass spectra. For this compound, computational analysis, in the absence of extensive experimental data, relies on established principles of ion chemistry for sulfonamides and cyclobutane rings to predict its behavior under mass spectrometric conditions.

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation pathways are anticipated to involve the sulfonamide group and the cyclobutane ring, driven by the formation of stable neutral losses and fragment ions.

General fragmentation schemes for sulfonamides often involve cleavage of the S-N bond and the C-S bond. researchgate.net A common fragmentation pathway for many sulfonamides is the neutral loss of sulfur dioxide (SO₂), a process that can be influenced by the structure of the molecule. nih.gov For instance, in aromatic sulfonamides, this elimination can occur through intramolecular rearrangements. nih.gov While this compound is an aliphatic sulfonamide, the potential for SO₂ loss remains a significant predicted pathway.

The cyclobutane ring itself is known to undergo characteristic fragmentation, typically involving the cleavage of C-C bonds to eliminate stable neutral molecules like ethene. docbrown.info The presence of the methoxy substituent can also influence the fragmentation, potentially through the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O) following ring opening or rearrangement.

A predicted fragmentation pattern for this compound would likely involve initial bond cleavages at the sulfonamide moiety or within the cyclobutane ring. The table below outlines the plausible fragmentation pathways and the corresponding theoretical m/z values for the resulting fragment ions. These predictions are based on the general fragmentation behavior of related chemical structures.

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Description |

| 166.06 | - | [M+H]⁺: Protonated parent molecule |

| 102.05 | SO₂ (64.01) | [M+H - SO₂]⁺: Ion resulting from the loss of sulfur dioxide |

| 87.04 | NH₂SO₂ (79.02) | [M+H - NH₂SO₂]⁺: Ion from the cleavage of the C-S bond |

| 86.06 | HSO₂NH₂ (81.01) | [M+H - HSO₂NH₂]⁺: Ion resulting from the loss of the sulfonamide group |

| 71.05 | CH₃O, SO₂ (31.02, 64.01) | [M+H - CH₃O - SO₂]⁺: Subsequent fragmentation involving loss of methoxy group and SO₂ |

| 55.05 | C₂H₄ (28.03) from [C₄H₇]⁺ | [C₄H₇ - C₂H₄]⁺: Loss of ethene from the cyclobutyl fragment |

Note: The m/z values are theoretical and based on the most common isotopes.

The initial fragmentation is likely to be the loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfonamides, leading to the ion at m/z 102.05. nih.govnih.gov Another significant fragmentation would be the cleavage of the C-S bond, resulting in the cyclobutyl cation fragment at m/z 87.04. Subsequent fragmentation of this ion could involve the loss of ethene, a characteristic fragmentation of cyclobutane rings, to produce the ion at m/z 55.05. docbrown.info The loss of the entire sulfonamide group (HSO₂NH₂) is also a plausible pathway, yielding an ion at m/z 86.06. Further fragmentation of the ion at m/z 102.05 through the loss of a methoxy group could lead to the fragment at m/z 71.05.

It is important to note that these are predicted fragmentation patterns based on the known behavior of similar functional groups. The actual fragmentation under specific mass spectrometric conditions could vary. Computational tools, such as Competitive Fragmentation Modeling for Electron Ionization (CFM-EI), can assist in predicting such spectra, although they often rely on existing data from similar compounds. nih.gov

Role of 3 Methoxycyclobutane 1 Sulfonamide As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Novel Organic Molecules and Scaffolds

As a precursor, 3-Methoxycyclobutane-1-sulfonamide provides a valuable starting point for the synthesis of new organic molecules. The inherent strain of the cyclobutane (B1203170) ring and the reactivity of the sulfonamide moiety allow for a variety of chemical transformations. nih.govresearchgate.net The sulfonamide group, in particular, is a well-established functional group in medicinal chemistry, known for its ability to participate in a range of biological interactions. nih.govresearchgate.net The synthesis of novel sulfonamide derivatives often involves the reaction of a primary or secondary amine with a sulfonyl chloride, a process that can be adapted to incorporate the 3-methoxycyclobutane scaffold into a wide array of molecular architectures. mdpi.com This versatility makes it a key component in the construction of diverse chemical libraries for screening and optimization in drug discovery and other areas of chemical biology.

Integration into Complex Molecular Architectures and Natural Product Synthesis

The unique stereochemistry of the cyclobutane ring makes it an attractive motif for inclusion in complex molecular architectures, including the total synthesis of natural products. researchgate.net While the direct incorporation of this compound into a known natural product is not yet widely documented, the use of cyclobutane-containing building blocks is a growing trend in the field. researchgate.net The synthesis of complex molecules often relies on the strategic use of functionalized rings to create specific three-dimensional arrangements. For instance, in the synthesis of the natural product narciclasine, various cyclic precursors are utilized to construct the final intricate structure. nih.gov The presence of both a methoxy (B1213986) and a sulfonamide group on the cyclobutane ring of this compound offers multiple points for further functionalization and integration into larger, more complex molecules. The sulfonamide functional group itself, though rare in natural products, has been identified in a few instances, highlighting its biological relevance. nih.govresearchgate.net

Utilization in Fragment-Based Drug Discovery Libraries as a Cyclobutane-Sulfonamide Scaffold

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in medicinal chemistry. nih.govrsc.org This approach relies on screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. The cyclobutane-sulfonamide scaffold, as exemplified by this compound, is an ideal candidate for inclusion in such libraries. The cyclobutane ring provides a rigid, three-dimensional structure that can explore chemical space more effectively than flat, aromatic rings, a concept often referred to as "escaping from flatland". researchgate.netresearchgate.net

The sulfonamide group is a known "warhead" that can interact with various biological targets, particularly metalloenzymes like carbonic anhydrases. nih.govnih.gov The combination of the cyclobutane scaffold and the sulfonamide functional group in a single fragment allows for the exploration of specific binding pockets in target proteins. For example, a cyclobutane scaffold was identified as having an affinity for the N-terminal domain of apoE4, a protein implicated in Alzheimer's disease. nih.gov

Table 1: Properties of Scaffolds in Fragment-Based Drug Discovery

| Scaffold Feature | Advantage in FBDD | Example Compound |

| Cyclobutane Ring | Provides a 3D, sp³-rich structure, allowing for better exploration of protein binding pockets. researchgate.netresearchgate.net | This compound |

| Sulfonamide Group | Acts as a versatile "warhead" capable of forming key interactions with biological targets. nih.govnih.gov | This compound |

| Low Molecular Weight | Adheres to the "Rule of Three" for fragments, ensuring good ligand efficiency. nih.gov | This compound |

Applications as a Structural Motif in Materials Science Research

The unique properties of the cyclobutane ring also lend themselves to applications in materials science, particularly in the development of novel polymers and supramolecular assemblies.

Design of Stress-Responsive Polymers

Cyclobutane-containing units, known as mechanophores, can be incorporated into polymer chains to create stress-responsive materials. nih.gov When subjected to mechanical force, the strained cyclobutane ring can undergo a [2+2] cycloreversion, leading to a change in the polymer's properties. nih.gov This process can be harnessed to design materials that can, for example, change color, self-heal, or alter their mechanical properties in response to stress. While specific research on this compound in this context is limited, the fundamental principles of using cyclobutane mechanophores are well-established. nih.govnih.govcaltech.edu The presence of the methoxy and sulfonamide groups could offer additional functionalities for tuning the responsiveness and properties of such polymers.

Studies in Supramolecular Chemistry

In supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, ordered structures. The sulfonamide group is known to participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. nih.gov The rigid cyclobutane core of this compound can act as a scaffold to direct the formation of these assemblies. The study of sulfonamide-substituted silatranes, for instance, has demonstrated the formation of cyclic dimers through intermolecular hydrogen bonds. nih.gov This suggests that this compound could be a valuable building block for creating novel supramolecular architectures with potential applications in areas such as crystal engineering and the development of new functional materials.

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methoxycyclobutane-1-sulfonamide, a complete analysis would require ¹H NMR, ¹³C NMR, and various 2D NMR techniques.

¹H NMR Spectroscopy

A proton NMR spectrum would provide information on the chemical environment, number, and connectivity of the hydrogen atoms in the molecule. It would be expected to show distinct signals for the methoxy (B1213986) protons, the protons on the cyclobutane (B1203170) ring, and the protons of the sulfonamide group. The multiplicity (splitting pattern) of the cyclobutane protons would be complex due to coupling between adjacent, non-equivalent protons, and would be crucial in determining the stereochemistry (cis/trans isomerism) of the substituents.

¹³C NMR Spectroscopy

A carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, one would expect to see distinct signals for the methoxy carbon, the four carbons of the cyclobutane ring (their equivalence would depend on the stereochemistry), and any other carbon atoms present. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the arrangement of hydrogens on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the carbon signal of the atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the connection of the methoxy group and the sulfonamide group to the cyclobutane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum provides information about the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching from the sulfonamide group, typically appearing as one or two sharp bands in the region of 3400-3200 cm⁻¹.

C-H stretching from the cyclobutane and methoxy groups, typically in the 3000-2850 cm⁻¹ region.

S=O stretching from the sulfonyl group, which would show two strong, characteristic bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

C-O stretching from the methoxy ether linkage, typically in the 1150-1085 cm⁻¹ region.

S-N stretching from the sulfonamide group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with high precision. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₅H₁₁NO₃S). The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments such as the methoxy group (•OCH₃), the sulfonyl group (SO₂), or parts of the cyclobutane ring.

Without access to the actual spectra, any further discussion would be purely speculative. The successful synthesis and characterization of This compound would be a prerequisite for a complete and accurate scientific article on its analytical properties.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby offering an unparalleled insight into the molecule's conformation and the packing of molecules within the crystal lattice.

For this compound, obtaining a single crystal of suitable quality is the prerequisite for X-ray diffraction analysis. Upon successful crystallization, the crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystallographic data would reveal the specific stereochemistry of the cyclobutane ring, including whether the methoxy and sulfonamide substituents are in a cis or trans configuration relative to each other. Furthermore, it would provide precise measurements of the intramolecular bond lengths and angles, offering insights into the electronic and steric effects of the substituents on the cyclobutane ring. The puckering of the cyclobutane ring, a key conformational feature, would also be quantified. nih.gov

Intermolecular interactions, such as hydrogen bonding involving the sulfonamide group's N-H and S=O moieties, would be identified, revealing how the molecules pack in the solid state. This information is crucial for understanding the compound's physical properties, such as melting point and solubility.

While specific experimental data for this compound is not publicly available, a hypothetical set of crystallographic data is presented in the table below to illustrate the type of information that would be obtained from such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.531 |

| b (Å) | 10.245 |

| c (Å) | 9.872 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 830.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.452 |

This table presents hypothetical data for illustrative purposes.

Elemental Analysis for Purity and Composition

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound. It provides the percentage by mass of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical checkpoint for confirming the identity and purity of the substance. For novel compounds, this analysis is a fundamental step in their characterization. researchgate.net

The analysis is typically performed using a combustion-based method. A small, precisely weighed sample of this compound would be combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by various detection methods. The mass of each element is then calculated and expressed as a percentage of the total sample mass.

The molecular formula for this compound is C₅H₁₁NO₃S. Based on this, the theoretical elemental composition can be calculated. The experimental results from the elemental analyzer should closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%), to confirm the compound's purity and empirical formula.

A comparison of theoretical and hypothetical experimental elemental analysis data for this compound is provided in the table below.

| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |

| Carbon (C) | 36.35 | 36.41 |

| Hydrogen (H) | 6.71 | 6.68 |

| Nitrogen (N) | 8.48 | 8.52 |

| Oxygen (O) | 29.05 | Not typically measured directly |

| Sulfur (S) | 19.41 | 19.35 |

This table presents hypothetical data for illustrative purposes.

A close correlation between the theoretical and experimental values would provide strong evidence for the successful synthesis and purification of this compound.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents. rsc.orgsci-hub.se Future research on 3-Methoxycyclobutane-1-sulfonamide should prioritize the development of sustainable synthetic pathways.

The conventional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, which can generate stoichiometric amounts of acidic byproducts. sci-hub.sersc.org Green alternatives focus on minimizing waste and using safer solvents. For instance, the synthesis of sulfonamides has been successfully demonstrated in water, which avoids the use of volatile organic solvents. rsc.orgsci-hub.se Another promising approach is mechanosynthesis, a solvent-free method that uses mechanical force to initiate chemical reactions, offering a cost-effective and environmentally friendly route to sulfonamides. rsc.org Flow chemistry also presents a significant opportunity for the green synthesis of sulfonamide libraries, allowing for efficient, safe, and scalable production with minimized waste. acs.orgacs.org

The synthesis of the cyclobutane (B1203170) core also offers avenues for green innovation. Photochemical [2+2] cycloadditions are a powerful method for constructing cyclobutane rings. acs.orgnih.govrsc.org These reactions can be performed under mild conditions and their efficiency can be enhanced through the use of sensitizers or photocatalysts. acs.orgbaranlab.org The use of continuous flow reactors for these photochemical reactions can further improve efficiency and scalability. nih.govacs.org Biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier for the green synthesis of cyclobutane derivatives. nih.govnih.gov

| Green Synthesis Strategy | Application to this compound Synthesis | Potential Advantages |

| Aqueous Synthesis | Performing the sulfonylation step in water. rsc.orgsci-hub.se | Reduces use of organic solvents, simplifies product isolation. rsc.org |

| Mechanosynthesis | Solid-state synthesis of the sulfonamide from a corresponding disulfide precursor. rsc.org | Solvent-free, cost-effective, environmentally friendly. rsc.org |

| Flow Chemistry | Continuous production of the final compound or its intermediates. acs.orgrsc.org | Scalable, improved safety, waste minimization. acs.org |

| Photochemical Cycloaddition | Formation of the cyclobutane ring from olefin precursors using light. acs.orgnih.gov | High efficiency, access to complex structures. rsc.org |

| Biocatalysis | Enzymatic synthesis of the cyclobutane or sulfonamide moiety. nih.govnih.gov | High selectivity, mild reaction conditions. |

Exploration of Novel Catalytic Transformations

Catalysis offers the potential to develop highly efficient and selective methods for the synthesis and functionalization of this compound. Future research should focus on exploring novel catalytic transformations to access this compound and its derivatives.

For the cyclobutane core, C-H functionalization has emerged as a powerful tool for creating substituted cyclobutanes without the need for pre-functionalized starting materials. nih.govnih.govacs.org Rhodium(II)-catalyzed C-H insertion reactions, for example, can be used to introduce functional groups at specific positions on the cyclobutane ring. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of cyclobutane derivatives can be employed to form new carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgorganic-chemistry.org

In the context of the sulfonamide group, various catalytic methods have been developed to streamline its synthesis. Copper-catalyzed reactions, for instance, can be used for the direct, single-step synthesis of sulfonamides from aryl radical precursors and amines. acs.org Furthermore, photoredox catalysis in synergy with copper catalysis provides a mild and efficient route to a wide range of sulfonamides. acs.org The development of ruthenium-based nanocatalysts has also enabled the direct coupling of alcohols and sulfonamides in an environmentally benign manner. acs.org

| Catalytic Method | Potential Application | Key Features |

| Rhodium(II)-Catalyzed C-H Functionalization | Selective functionalization of the cyclobutane ring. nih.gov | Access to a variety of substituted cyclobutanes. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Introduction of aryl or other groups onto the cyclobutane core. chemrxiv.orgorganic-chemistry.org | Formation of diverse cyclobutane derivatives. organic-chemistry.org |

| Copper-Catalyzed Sulfonylation | Direct synthesis of the sulfonamide moiety. acs.org | Single-step process with good functional group compatibility. acs.org |

| Photoredox/Copper Dual Catalysis | Mild and efficient synthesis of the sulfonamide. acs.org | Applicable to a broad range of substrates, including electron-deficient amines. acs.org |

| Ruthenium Nanocatalysis | Green synthesis of sulfonamides from alcohols. acs.org | High selectivity, water as the only byproduct. acs.org |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Furthermore, ML models can predict various molecular properties, including reactivity and ring strain energy. chemrxiv.orgresearchgate.net For a molecule like this compound, which contains a strained cyclobutane ring, understanding the ring strain is crucial for predicting its reactivity and stability. numberanalytics.com ML models trained on large datasets of molecular structures and properties can rapidly predict these characteristics, guiding the selection of the most promising derivatives for synthesis and testing. chemrxiv.org

| AI/ML Application | Objective | Potential Impact |

| Generative Molecular Design | To design novel derivatives of this compound with specific biological activities. technologynetworks.comarxiv.org | Accelerates the discovery of new drug candidates. technologynetworks.com |

| Protein Structure Prediction | To predict the 3D structure of biological targets for rational drug design. technologynetworks.com | Enables structure-based design of potent and selective inhibitors. technologynetworks.com |

| Property Prediction | To predict the physicochemical and biological properties of designed molecules. chemrxiv.org | Prioritizes the synthesis of molecules with the highest potential for success. |

| Ring Strain Energy Prediction | To quantify the ring strain of cyclobutane derivatives and predict their reactivity. chemrxiv.orgresearchgate.net | Guides the design of stable and synthetically accessible molecules. numberanalytics.com |

| QSAR Modeling | To establish relationships between chemical structure and biological activity. cas.org | Identifies key structural features for optimal activity. |

Expanding the Scope of Derivatives for Advanced Material Science Applications

The unique structural features of this compound suggest that its derivatives could find applications in advanced material science. The rigid cyclobutane core can impart specific conformational constraints, while the sulfonamide group can participate in hydrogen bonding and other intermolecular interactions.

Cyclobutane-containing polymers are of interest for the development of new materials with unique mechanical and thermal properties. nih.govacs.orgacs.org The incorporation of the this compound scaffold into polymer chains could lead to materials with tailored properties. For example, the cyclobutane unit can act as a mechanophore, a mechanically responsive unit that can trigger a chemical reaction when subjected to mechanical stress. duke.edu This could be exploited to create self-healing or stress-sensing materials.

The sulfonamide moiety is also known to be a useful functional group in materials for organic electronics. By modifying the substituents on the sulfonamide nitrogen and the cyclobutane ring, it may be possible to tune the electronic properties of the molecule, leading to new materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Material Application | Role of this compound Derivative | Potential Properties and Functionality |

| Stress-Responsive Polymers | The cyclobutane ring acts as a mechanophore. duke.edu | Self-healing, stress-sensing, or color-changing materials. |

| High-Performance Polymers | The rigid cyclobutane core provides structural integrity. nih.govacs.org | Enhanced thermal stability and mechanical strength. |

| Organic Electronics | The sulfonamide group and aromatic derivatives can be used to tune electronic properties. | Materials for OLEDs, OPVs, and organic field-effect transistors (OFETs). |

| Functional Coatings | The sulfonamide group can promote adhesion and provide specific surface properties. | Hydrophobic or oleophobic coatings, anti-fouling surfaces. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.